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molecular formula C6H8N2OS B183210 2-Amino-4-methyl-5-acetylthiazole CAS No. 30748-47-1

2-Amino-4-methyl-5-acetylthiazole

Cat. No. B183210
M. Wt: 156.21 g/mol
InChI Key: PKUKCASRNJIQNU-UHFFFAOYSA-N
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Patent
US08389736B2

Procedure details

An efficient route for the synthesis bithiazole analogs was developed as follows. Efforts began with a synthesis of N-(2-(5-chloro-2-methoxyphenylamino)-4′-methyl-4,5′-bithiazol-2′-yl)benzamide—the putative structure of “Corr-4” corrector 4. This work commenced by treating 3-chloropentane-2,4-dione with thiourea under reflux in absolute ethanol. 5-Acetyl-2-amino-4-methylthiazole (5) was obtained in 90% yield. Surprisingly, attempts to aminoacylate the 2-amino moiety in 5 with benzoyl chloride under various base, solvent and temperature conditions failed to deliver the desired intermediate N-(5-acetyl-4-methyl-thiazol-2-yl)-benzamide (6).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C=CN=C1C1SC=CN=1.ClC1C=CC(OC)=C(NC2S[CH:21]=[C:22]([C:24]3[S:28][C:27]([NH:29]C(=O)C4C=CC=CC=4)=[N:26][C:25]=3[CH3:38])N=2)C=1.ClC(C(=O)C)C(=[O:45])C.NC(N)=S>C(O)C>[C:22]([C:24]1[S:28][C:27]([NH2:29])=[N:26][C:25]=1[CH3:38])(=[O:45])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)C=1SC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC=1SC=C(N1)C1=C(N=C(S1)NC(C1=CC=CC=C1)=O)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Name
Quantity
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Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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